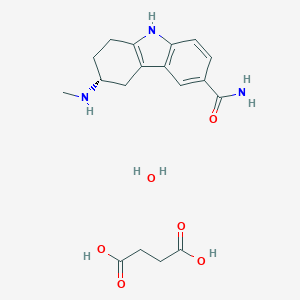Frovatriptan Succinate monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Frovatriptan succinate monohydrate is a synthetic compound primarily used for the treatment of migraine headaches. It is classified as a triptan, which are a group of medications that act as agonists at serotonin receptors, specifically the 5-hydroxytryptamine 1B and 1D receptor subtypes. The chemical designation for frovatriptan succinate is R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate, with the empirical formula C₁₄H₁₇N₃O·C₄H₆O₄·H₂O and a molecular weight of approximately 379.4 g/mol. The compound appears as a white to off-white powder that is soluble in water .
- Frovatriptan can cause side effects like dizziness, nausea, and fatigue [].
- It is contraindicated for individuals with certain cardiovascular conditions or uncontrolled hypertension due to its vasoconstrictive effects [].
- No specific data on flammability or reactivity of Frovatriptan succinate is publicly available.
Understanding Migraine Mechanisms:
Researchers utilize frovatriptan to investigate the mechanisms underlying migraine headaches. Its specific action on serotonin receptors (5-HT1B/1D) [] allows scientists to study how these receptors contribute to migraine pathophysiology. By observing the effects of frovatriptan on various aspects of migraine, such as pain perception and blood flow changes, researchers gain insights into the complex mechanisms involved in migraine attacks [].
Comparative Studies of Triptans:
Frovatriptan is often compared to other triptans in research settings to evaluate their relative efficacy, safety, and tolerability profiles. These studies help healthcare professionals understand the nuances of different triptans and determine the most suitable options for various patient populations [, ].
Investigating Long-term Management Strategies:
While primarily used for treating acute migraine attacks, frovatriptan is also being explored for its potential in managing chronic migraines. Research is ongoing to assess the effectiveness and safety of frovatriptan in preventing or reducing the frequency of migraine attacks in individuals experiencing chronic conditions [].
Frovatriptan exhibits selective agonist activity at the 5-HT1B and 5-HT1D serotonin receptors, which are implicated in the modulation of pain pathways associated with migraines. By binding to these receptors, frovatriptan causes vasoconstriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. Its pharmacokinetics indicate a mean terminal elimination half-life of approximately 26 hours, allowing for sustained therapeutic effects .
The synthesis of frovatriptan succinate typically involves multiple steps starting from simpler organic compounds. Key steps may include:
- Formation of the tetrahydrocarbazole backbone: This involves cyclization reactions that create the core structure.
- Introduction of the carboxamido group: This step often requires amide coupling reactions.
- Salt formation: The compound is converted to its succinate salt form to enhance solubility and bioavailability.
The detailed synthetic pathway can vary based on specific laboratory techniques and starting materials utilized .
Frovatriptan succinate is primarily indicated for the acute treatment of migraine attacks, particularly those associated with menstrual cycles. Its efficacy in reducing headache severity and associated symptoms such as nausea and photophobia has been well-documented in clinical studies . Additionally, it may be explored for potential applications in other types of vascular headaches or related conditions.
Frovatriptan has been studied for its interactions with other medications, particularly those affecting serotonin levels. Co-administration with selective serotonin reuptake inhibitors can increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity . Other interactions may involve medications that affect hepatic metabolism via cytochrome P450 enzymes.
Frovatriptan belongs to a class of drugs known as triptans, which includes several other compounds used for migraine treatment. Here are some similar compounds:
| Compound Name | Chemical Structure | Mechanism | Unique Features |
|---|---|---|---|
| Sumatriptan | C14H21N3O5S | Agonist at 5-HT1B/1D receptors | First triptan developed; rapid onset |
| Rizatriptan | C17H19N3O2 | Agonist at 5-HT1B/1D receptors | Higher potency; quicker absorption |
| Zolmitriptan | C16H21N3O2 | Agonist at 5-HT1B/1D receptors | Available in nasal spray form |
| Naratriptan | C17H21N3O2 | Agonist at 5-HT1B/1D receptors | Longer half-life; slower onset |
Frovatriptan is unique due to its longer half-life compared to many other triptans, allowing for less frequent dosing while maintaining efficacy . Its specific receptor binding profile also contributes to its distinct pharmacological properties.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]
Livertox Summary
Drug Classes
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]
Pictograms


Irritant;Health Hazard








